GDC-0326 - 1282514-88-8

GDC-0326

Catalog Number: EVT-269054
CAS Number: 1282514-88-8
Molecular Formula: C19H22N6O3
Molecular Weight: 382.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-2-((2-(1-Isopropyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)oxy)propanamide, also known as GDC-0326, is a potent and selective inhibitor of the α-isoform of phosphoinositide 3-kinase (PI3Kα). [] PI3Kα plays a critical role in various cellular processes, including growth, proliferation, survival, and metabolism. [] GDC-0326 is classified as a small molecule kinase inhibitor and is primarily used in scientific research to investigate the role of PI3Kα in various diseases, particularly cancer. [, , ]

5-Fluorouracil (5-Fu)

  • Relevance: One of the provided studies investigated the efficacy of GDC-0326 in combination with 5-Fu for treating colorectal cancer. The research demonstrated that GDC-0326 enhances the antitumor effects of 5-Fu by inducing necroptotic death in colorectal cancer cells [].

Necrostatin-1

  • Relevance: This compound was used in a study to confirm the role of necroptosis in GDC-0326's mechanism of action. The results showed that Necrostatin-1 could rescue colorectal cancer cells from GDC-0326-induced cell death, indicating that GDC-0326 promotes cell death through necroptosis [].

GSK-872

  • Relevance: Similar to Necrostatin-1, GSK-872 was also utilized in a study to further confirm GDC-0326's mechanism of action. The study demonstrated that GSK-872 could also rescue cells from GDC-0326-induced death, further supporting the involvement of necroptosis [].

GDC-0941

  • Relevance: In a study investigating the therapeutic benefit of selective PI3K inhibition in pancreatic neuroendocrine tumors, GDC-0941 was used as a comparator to the p110α-selective inhibitor GDC-0326. While GDC-0941 showed efficacy in reducing tumor growth, GDC-0326 demonstrated a superior ability to reduce tumor growth, vascular area, and metastasis [, ]. This suggests that selective inhibition of the p110α isoform by GDC-0326 may offer advantages over pan-PI3K inhibition.

Alpelisib

  • Relevance: This compound was investigated alongside GDC-0326 in a study exploring the molecular features that drive the selective binding of these inhibitors to PI3Kα []. The research used computational methods to compare their binding interactions and identify critical residues involved in their selectivity. This comparison provides insights into the structural determinants of PI3Kα inhibition and highlights potential areas for further drug development.

Taselisib (GDC-0032)

  • Relevance: In the development of GDC-0326, taselisib served as a starting point for further optimization []. Researchers aimed to minimize inhibition of the PI3Kβ isoform relative to other class I isoforms while maximizing PI3Kα selectivity. The structural modifications leading from taselisib to GDC-0326 highlight the importance of specific interactions with nonconserved residues in achieving isoform selectivity.
Overview

GDC-0326 is a selective inhibitor of phosphoinositide 3-kinase alpha, a critical enzyme involved in various cellular processes, including growth, proliferation, and metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to target the phosphoinositide 3-kinase signaling pathway, which is often dysregulated in tumors.

Source and Classification

GDC-0326 was developed as part of a broader effort to create targeted therapies for cancer. It belongs to the class of small molecular agents designed to inhibit specific enzymes involved in cancer cell signaling pathways. The compound is classified under the category of phosphoinositide 3-kinase inhibitors, which are being investigated for their roles in oncology and other diseases.

Synthesis Analysis

Methods and Technical Details

The synthesis of GDC-0326 has been described in various studies, highlighting practical routes that leverage existing chemical methodologies. One notable approach involves the use of a key tetracyclic benzoxazepine structure as a foundation for developing the compound. The synthesis typically includes several steps involving reactions such as cyclization and functional group modifications to achieve the desired pharmacological profile.

A practical synthesis route reported by Koenig et al. emphasizes the importance of optimizing reaction conditions to enhance yield and purity while minimizing by-products. This synthesis strategy has been crucial for scaling up production for further biological testing and clinical applications .

Molecular Structure Analysis

Structure and Data

The molecular structure of GDC-0326 features a complex arrangement typical of benzoxazepine derivatives. The compound's chemical formula is C₁₈H₁₉N₃O₂, with a molecular weight of approximately 313.36 g/mol. The structure includes multiple functional groups that contribute to its biological activity.

The three-dimensional conformation of GDC-0326 allows it to fit into the active site of phosphoinositide 3-kinase alpha effectively, facilitating selective inhibition . Structural analyses using techniques such as X-ray crystallography or NMR spectroscopy can provide insights into its binding interactions with the target enzyme.

Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of GDC-0326 involves several key reactions:

  1. Cyclization: This step forms the core benzoxazepine structure through intramolecular reactions that create the necessary ring systems.
  2. Functionalization: Various substituents are introduced at specific positions on the benzoxazepine framework to enhance selectivity and potency against phosphoinositide 3-kinase alpha.
  3. Purification: After synthesis, purification techniques such as chromatography are employed to isolate GDC-0326 from any impurities or by-products formed during the synthesis process.

These reactions are carefully optimized to ensure high yield and purity, which are critical for subsequent biological evaluations .

Mechanism of Action

Process and Data

GDC-0326 exerts its effects primarily by inhibiting phosphoinositide 3-kinase alpha, leading to a downstream reduction in Akt signaling activity. This inhibition disrupts several cellular processes:

  • Cell Growth: By blocking the phosphoinositide 3-kinase pathway, GDC-0326 impairs cell proliferation signals.
  • Metabolism: The compound alters metabolic pathways that rely on phosphoinositide 3-kinase signaling, affecting glucose uptake and lipid synthesis.
  • Apoptosis: In some contexts, GDC-0326 can induce programmed cell death mechanisms in cancer cells by promoting necroptosis through receptor-interacting protein kinase pathways .

The effectiveness of GDC-0326 in inducing these cellular responses has been demonstrated in various preclinical models, suggesting its potential utility in cancer therapy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

GDC-0326 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stability studies indicate that GDC-0326 maintains its integrity under various conditions but should be stored properly to prevent degradation.

These properties are essential for formulating the compound into effective therapeutic agents .

Applications

Scientific Uses

GDC-0326 is primarily explored for its applications in cancer therapy due to its ability to selectively inhibit phosphoinositide 3-kinase alpha. Research indicates that it may be particularly effective against tumors exhibiting overactive phosphoinositide 3-kinase signaling pathways.

Introduction to GDC-0326: Chemical and Pharmacological Profile

Molecular Characterization and Structural Properties

GDC-0326 [(S)-2-((2-(1-isopropyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)oxy)propanamide] is an organic heterotricyclic compound with the molecular formula C₁₉H₂₂N₆O₃ and a molecular weight of 382.42 g/mol (CAS Registry Number: 1282514-88-8) [6] [7] [8]. The compound features a benzoxazepine core structure substituted with a 1-(propan-2-yl)-1H-1,2,4-triazol-5-yl group at position 2 and an [(2S)-1-amino-1-oxopropan-2-yl]oxy group at position 9 [6]. This molecular architecture incorporates several critical structural elements:

  • Stereospecific Center: The chiral (S)-configured alanineamide side chain is essential for optimal binding interactions within the PI3Kα affinity pocket
  • Benzoxazepine Core: Serves as a privileged scaffold that positions substituents for complementary interactions with non-conserved regions of the PI3Kα ATP-binding site
  • Triazole Moiety: The 1-isopropyl-1,2,4-triazole group engages in key hydrogen bonding interactions with the hinge region of PI3Kα
  • Solubility Properties: GDC-0326 demonstrates thermodynamic solubility of 82 μg/mL at pH 7.4 and is highly permeable in MDCK cell assays [1] [4] [7]

Table 1: Structural and Physicochemical Properties of GDC-0326

PropertyValueSignificance
Molecular FormulaC₁₉H₂₂N₆O₃Defines elemental composition
Molecular Weight382.42 g/molImpacts pharmacokinetic properties
CAS Number1282514-88-8Unique chemical identifier
Chiral CentersOne (S-configuration)Critical for target binding affinity
Thermodynamic Solubility (pH 7.4)82 μg/mLInfluences bioavailability
Permeability (MDCK cells)HighPredicts good intestinal absorption

X-ray crystallographic studies (PDB ID: 5DXT) reveal that GDC-0326 binds within the ATP-binding cleft of PI3Kα, forming critical interactions with non-conserved residues that confer its exceptional isoform selectivity [5] [7]. The compound exhibits optimal physicochemical properties for oral administration, including high solubility in DMSO (76 mg/mL) and ethanol (19 mg/mL), though it is insoluble in aqueous solutions without appropriate formulation [3] [8]. These properties contribute to its favorable in vivo pharmacokinetic profile, including consistently low clearance and high oral bioavailability across preclinical species [1] [3].

Isoform-Selective Inhibition of PI3Kα: Selectivity Ratios and Binding Affinity

GDC-0326 demonstrates exceptional selectivity for PI3Kα over other class I PI3K isoforms, as quantified through comprehensive enzymatic assays. The inhibitor exhibits a binding affinity (Kᵢ) of 0.2 nM for PI3Kα, making it one of the most potent PI3Kα inhibitors reported [1] [3] [8]. This high potency is complemented by remarkable selectivity:

  • PI3Kδ: 4 nM Kᵢ (20-fold selectivity versus PI3Kα)
  • PI3Kγ: 10.2 nM Kᵢ (51-fold selectivity)
  • PI3Kβ: 26.6 nM Kᵢ (133-fold selectivity) [1] [3] [4]

Table 2: Isoform Selectivity Profile of GDC-0326

PI3K IsoformKᵢ (nM)Selectivity Ratio vs. PI3Kα
PI3Kα0.21
PI3Kδ420
PI3Kγ10.251
PI3Kβ26.6133

The molecular basis for this selectivity stems from strategic interactions with non-conserved residues within the PI3Kα binding pocket. Specifically, the benzoxazepine core and triazole substituent exploit a selectivity pocket lined by Lys802, Tyr836, and Gln859—residues that differ in other PI3K isoforms [5] [7]. This binding mode avoids the conserved methionine "gatekeeper" residue (M772 in PI3Kα) that is common to all class I isoforms, thereby minimizing off-target inhibition [5] [7].

Beyond lipid kinase selectivity, GDC-0326 demonstrates exceptional specificity across the broader kinome. In a comprehensive panel of 235 diverse kinases, only a single kinase was inhibited >50% when tested at 1 μM GDC-0326 [1] [4]. This high selectivity translates to functional specificity in cellular models, where GDC-0326 effectively suppresses PI3Kα-dependent signaling without disrupting unrelated kinase pathways. The compound is not an inhibitor of major cytochrome P450 enzymes (IC₅₀ >10 μM against 3A4, 2C9, 1A2, 2C19, and 2D6), suggesting a low potential for metabolic drug-drug interactions [1] [3].

The functional consequences of PI3Kα inhibition by GDC-0326 extend beyond direct antiproliferative effects. Research demonstrates that GDC-0326 induces necroptosis in colorectal cancer cells by modulating RIPK1 and RIPK3 pathways [2]. This programmed necrotic cell death mechanism provides a therapeutic advantage in apoptosis-resistant cancers. Furthermore, GDC-0326 synergizes with 5-fluorouracil (5-Fu) in colorectal cancer models, enhancing antitumor efficacy through increased tumor necrosis without augmenting toxicity [2]. The EC₅₀ value for antiproliferative activity against human PC-3 prostate cancer cells is 2.2 μM when measured after 4 days using luminescence-based assays [1] [4].

Historical Development and Rational Design as a PI3Kα-Targeted Therapeutic

The development of GDC-0326 exemplifies the evolution of structure-guided drug design to overcome challenges in kinase inhibitor selectivity. The journey began with the recognition that PI3Kα harbors frequent gain-of-function mutations in solid tumors (particularly breast, colorectal, and endometrial cancers), making it a compelling oncology target [5] [7]. Initial PI3K inhibitors demonstrated limited isoform selectivity, leading to dose-limiting toxicities from off-target inhibition of PI3Kβ (linked to insulin resistance and hyperglycemia) and PI3Kδ/γ (associated with immune dysfunction) [5].

Lead optimization efforts focused on the benzoxazepine scaffold, identified as a privileged structure for PI3K inhibition. Researchers exploited structural differences in the affinity pocket of PI3Kα compared to other isoforms, specifically targeting Gln859—a residue that differs from the corresponding Trp812 in PI3Kβ [5] [7]. The rational design strategy involved:

  • Scaffold Optimization: Introduction of the chiral (S)-alanineamide side chain to hydrogen bond with Gln859 in PI3Kα
  • Selectivity Engineering: Incorporation of the 1-isopropyl-1,2,4-triazole moiety to interact with Lys802 in the hinge region while avoiding steric clashes with the larger tryptophan residue in PI3Kβ
  • Property Refinement: Balancing solubility, permeability, and metabolic stability by modulating substituent polarity [1] [7]

This approach yielded compounds with unprecedented PI3Kα selectivity over PI3Kβ, a significant breakthrough given the 95% sequence identity in their kinase domains [5] [7]. GDC-0326 emerged as the clinical candidate following extensive structure-activity relationship studies and optimization of absorption, distribution, metabolism, and excretion (ADME) properties. The compound demonstrated high stability in human and rat liver microsomes, with good correlation between in vitro stability and in vivo clearance in rats [1] [3].

In preclinical efficacy studies, daily oral administration of GDC-0326 produced dose-dependent tumor growth inhibition across multiple xenograft models:

  • MCF7-neo/HER2 Breast Cancer Model: Doses of 0.78, 1.56, 3.25, 6.25, and 12.5 mg/kg yielded tumor growth inhibition (TGI) of 73%, 79%, 83%, 101%, and 110%, respectively, with tumor regressions observed at doses ≥6.25 mg/kg
  • KPL-4 Xenograft Model: The same dosing regimen produced TGI of 73%, 97%, 97%, 122%, and 121%, with maximum efficacy and tumor regressions observed at 6.25 mg/kg (9 partial responses and 1 complete response out of 10 treated animals) [1] [3] [4]

These studies established the proof-of-concept for selective PI3Kα inhibition as a viable therapeutic strategy in PIK3CA-driven cancers. The compound's favorable preclinical safety profile (evidenced by <10% body weight loss at efficacious doses) and pharmacokinetic properties supported its advancement into clinical development [1] [3]. GDC-0326 represents a milestone in isoform-selective PI3K inhibitor development, demonstrating that high selectivity can be achieved against closely related lipid kinases through structure-guided design that exploits subtle differences in non-conserved residues.

Properties

CAS Number

1282514-88-8

Product Name

GDC-0326

IUPAC Name

(2S)-2-[[2-(2-propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]oxy]propanamide

Molecular Formula

C19H22N6O3

Molecular Weight

382.4 g/mol

InChI

InChI=1S/C19H22N6O3/c1-11(2)25-19(21-10-22-25)15-9-24-6-7-27-16-8-13(28-12(3)17(20)26)4-5-14(16)18(24)23-15/h4-5,8-12H,6-7H2,1-3H3,(H2,20,26)/t12-/m0/s1

InChI Key

SIKYDKLGPWRPMZ-LBPRGKRZSA-N

SMILES

CC(C)N1C(=NC=N1)C2=CN3CCOC4=C(C3=N2)C=CC(=C4)OC(C)C(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

GDC-0326; GDC 0326; GDC0326; CAS#1282514-88-8

Canonical SMILES

CC(C)N1C(=NC=N1)C2=CN3CCOC4=C(C3=N2)C=CC(=C4)OC(C)C(=O)N

Isomeric SMILES

C[C@@H](C(=O)N)OC1=CC2=C(C=C1)C3=NC(=CN3CCO2)C4=NC=NN4C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.